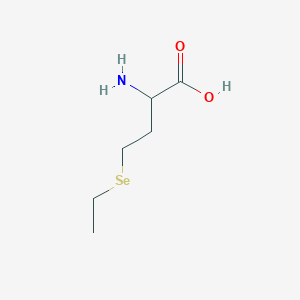

Butanoic acid, 2-amino-4-(ethylseleno)-

Descripción general

Descripción

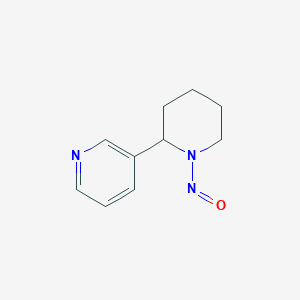

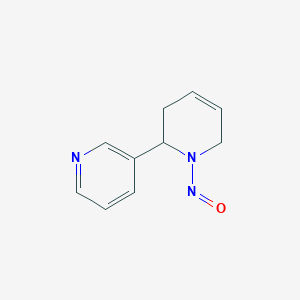

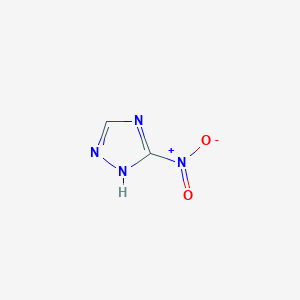

Molecular Structure Analysis

The molecular structure of “Butanoic acid, 2-amino-4-(ethylseleno)-” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 selenium atom. The exact structure can be determined using various spectroscopic techniques.Aplicaciones Científicas De Investigación

Biomedical Applications

Selenium, in the form of selenium nanoparticles (SeNPs), has been found to have a wide range of biomedical applications due to their biocompatibility, bioavailability, and low toxicity . They are used in the treatment of fungal, bacterial, and parasitic infections, cancer, and diabetes . They can also act as chemopreventive agents, anti-inflammatory agents, and antioxidants .

Synthesis Methods

Various synthesis methods are employed for the preparation of selenium nanoparticles. These methods can be physical, chemical, and biological . However, the biologically synthesized SeNPs demonstrate greater compatibility with human organs and tissues .

Role in Human Health

Selenium plays a critical role in reproduction, DNA synthesis, thyroid hormone, metabolism, and protection from infections and oxidative damage . It is an essential trace element in the human body but the margin between its usefulness and toxicity is very slender .

Industrial and Commercial Applications

Due to its high photoconductivity and low melting point, selenium possesses great catalytic activity towards organic hydration and oxidation reactions . It has many industrial and commercial applications .

Plant Growth and Biofortification

Selenium application can modulate plant growth, selenium accumulation and speciation, protein, anthocyanins and concentrations of mineral elements in crops, particularly in wheat . The soil application of selenium could increase plant growth and grain yield in both common and purple-grained wheat cultivars .

Reduction of Heavy Metal Concentration

The foliar application of selenium was found to be more effective in reducing chromium (Cr), cadmium (Cd) and lead (Pd) concentration and the increase of organic selenium concentration, total protein content, total free amino acids and Fe, Zn, Ca and Mg in both common and purple-grained wheat cultivars .

Mecanismo De Acción

Target of Action

Seleno-D,L-ethionine, also known as Butanoic acid, 2-amino-4-(ethylseleno)- or 2-amino-4-ethylselanylbutanoic acid, is a naturally occurring amino acid . It primarily targets reactive oxygen species (ROS) and aids in the formation and recycling of glutathione , another important antioxidant .

Mode of Action

In vivo, Seleno-D,L-ethionine plays an essential role in acting as an antioxidant . It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This interaction with its targets results in a decrease in oxidative stress within the body.

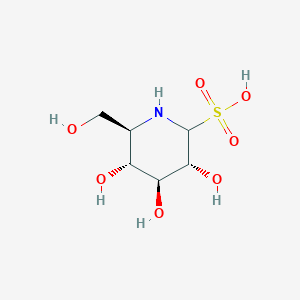

Biochemical Pathways

Seleno-D,L-ethionine is involved in various biochemical pathways. It is synthesized in plants and some fungi via the sulfur assimilation pathway and enters the human and animal body through food . Many selenoproteins have a pronounced antioxidant activity, thereby playing a crucial role in the cell antioxidant defense, as well as maintenance of cell redox homeostasis .

Pharmacokinetics

It is known that the organic form of seleno-d,l-ethionine is more readily absorbed in the human body compared to selenite, which is the inorganic form .

Result of Action

The molecular and cellular effects of Seleno-D,L-ethionine’s action are diverse. Its antioxidant activity arises from its ability to deplete reactive oxygen species . Selenium and methionine also play separate roles in the formation and recycling of glutathione, a key endogenous antioxidant in many organisms, including humans .

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-4-ethylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZQKUHKVLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948644 | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 2-amino-4-(ethylseleno)- | |

CAS RN |

2578-27-0, 6810-64-6 | |

| Record name | Selenoethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How can the altered expression of SAMS in liver cancer cells be potentially exploited for cancer therapy?

A2: The paper "Changes in S‐adenosylmethionine synthetase in human liver cancer: Molecular characterization and significance" [] found that liver cancer cells express a different form of SAMS compared to normal liver cells. This difference in enzyme sensitivity could be targeted for therapeutic intervention. For instance, compounds like ethionine and seleno-D,L-ethionine, which are more potent inhibitors of the SAMS form found in cancer cells, could be further explored as potential anti-cancer agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.